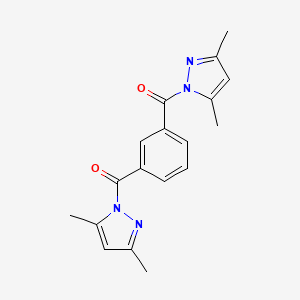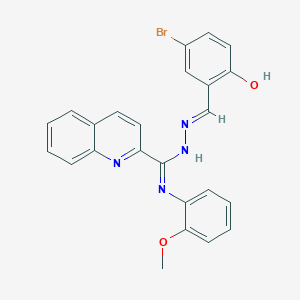
N~1~,N~2~-diisopropylhomoserinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-diisopropylhomoserinamide (DIPHS) is a synthetic compound that has been widely used in scientific research. It is a homoserine derivative that is structurally similar to the neurotransmitter acetylcholine. DIPHS has been used to study the mechanisms of action of acetylcholine and its receptors, as well as to investigate the biochemical and physiological effects of acetylcholine agonists and antagonists.
Mecanismo De Acción
N~1~,N~2~-diisopropylhomoserinamide acts as an agonist for nicotinic acetylcholine receptors. When N~1~,N~2~-diisopropylhomoserinamide binds to these receptors, it causes them to open and allow the influx of ions such as sodium and calcium. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential. N~1~,N~2~-diisopropylhomoserinamide also acts as an antagonist for muscarinic acetylcholine receptors, blocking the binding of acetylcholine and preventing the activation of these receptors.
Biochemical and Physiological Effects:
N~1~,N~2~-diisopropylhomoserinamide has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters such as dopamine and serotonin, as well as to enhance synaptic plasticity. N~1~,N~2~-diisopropylhomoserinamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress. In addition, N~1~,N~2~-diisopropylhomoserinamide has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~,N~2~-diisopropylhomoserinamide in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. It also has a well-characterized mechanism of action and has been extensively studied in the scientific literature. However, one limitation of using N~1~,N~2~-diisopropylhomoserinamide is that it is not selective for specific subtypes of acetylcholine receptors, which can make it difficult to interpret the results of experiments. In addition, N~1~,N~2~-diisopropylhomoserinamide has a relatively short half-life and can be rapidly metabolized, which can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N~1~,N~2~-diisopropylhomoserinamide. One area of interest is the development of more selective agonists and antagonists for specific subtypes of acetylcholine receptors. Another area of interest is the investigation of the effects of N~1~,N~2~-diisopropylhomoserinamide on various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the use of N~1~,N~2~-diisopropylhomoserinamide as a therapeutic agent in the treatment of these and other disorders.
Métodos De Síntesis
N~1~,N~2~-diisopropylhomoserinamide can be synthesized by reacting homoserine lactone with isopropylamine in the presence of a catalyst. The resulting product is then purified by column chromatography. The synthesis of N~1~,N~2~-diisopropylhomoserinamide is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N~1~,N~2~-diisopropylhomoserinamide has been used in a wide range of scientific research applications. It has been used to study the mechanisms of action of acetylcholine receptors, as well as to investigate the effects of acetylcholine agonists and antagonists on various physiological processes. N~1~,N~2~-diisopropylhomoserinamide has also been used in studies of the nervous system, including investigations of synaptic transmission and neural plasticity.
Propiedades
IUPAC Name |
4-hydroxy-N-propan-2-yl-2-(propan-2-ylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)11-9(5-6-13)10(14)12-8(3)4/h7-9,11,13H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECTVZDASSTPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5110380 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)


![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)